Harmic amide
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Overview
Description
Harmic amide is a compound belonging to the amide family, characterized by the presence of a nitrogen atom bonded to a carbonyl carbon atom. Amides are widely recognized for their stability and are found in various biological molecules, including proteins where they form peptide linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmic amide can be synthesized through several methods:
From Acyl Chlorides: The reaction of acyl chlorides with amines is a straightforward method due to the high reactivity of acyl chlorides.
From Esters: Esters can be converted to amides through aminolysis, although this requires more forcing conditions.
From Carboxylic Acids: Direct reaction of carboxylic acids with amines is less practical due to the formation of ammonium salts.
Industrial Production Methods: Industrial production of this compound often involves the use of electrosynthesis, which is a greener and more sustainable method. This technique leverages electrochemical conditions to synthesize amides efficiently .
Types of Reactions:
Hydrolysis: this compound can be hydrolyzed into a carboxylic acid and ammonia or an amine under acidic or basic conditions.
Reduction: Reduction of this compound with lithium aluminum hydride (LiAlH4) yields amines.
Dehydration: this compound can be dehydrated to form nitriles using agents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases are used under harsh conditions.
Reduction: LiAlH4 in dry ether followed by treatment with dilute acid.
Dehydration: SOCl2, P2O5, or POCl3.
Major Products:
Hydrolysis: Carboxylic acids and ammonia or amines.
Reduction: Amines.
Dehydration: Nitriles.
Scientific Research Applications
Harmic amide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in polymer chemistry.
Biology: this compound derivatives are studied for their role in protein structure and function.
Medicine: Amides are crucial in drug design and development, with many pharmaceuticals containing amide bonds.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of harmic amide involves nucleophilic attack on the carbonyl carbon, leading to various transformations depending on the reaction conditions. For example, during hydrolysis, the amide is protonated, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by water or hydroxide ions .
Comparison with Similar Compounds
Acetamide: Derived from acetic acid, used in organic synthesis.
Benzamide: Derived from benzoic acid, used in pharmaceuticals.
Formamide: Simplest amide, used as a solvent and in the production of pharmaceuticals.
Uniqueness: Harmic amide stands out due to its versatility in synthetic applications and its role in green chemistry through electrosynthesis .
Properties
CAS No. |
62230-09-5 |
---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-18-7-2-3-8-9-4-5-15-12(13(14)17)11(9)16-10(8)6-7/h2-6,16H,1H3,(H2,14,17) |
InChI Key |
PINCERXQILXQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)N |
Origin of Product |
United States |
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